molecular formula C23H17N5O3 B2860841 2'-Amino-7'-methyl-2,5'-dioxo-6'-(pyridin-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile CAS No. 886170-81-6

2'-Amino-7'-methyl-2,5'-dioxo-6'-(pyridin-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile

Cat. No. B2860841
CAS RN: 886170-81-6
M. Wt: 411.421
InChI Key: PKMUTGMREHWXLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Amino-7'-methyl-2,5'-dioxo-6'-(pyridin-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile is a useful research compound. Its molecular formula is C23H17N5O3 and its molecular weight is 411.421. The purity is usually 95%.
BenchChem offers high-quality 2'-Amino-7'-methyl-2,5'-dioxo-6'-(pyridin-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Amino-7'-methyl-2,5'-dioxo-6'-(pyridin-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Central Nervous System (CNS) Therapeutics

The structural resemblance of this compound to fused imidazopyridine heterocyclic ring systems suggests potential therapeutic significance for CNS disorders. Such compounds have been known to act as GABA_A receptor positive allosteric modulators, which could be beneficial in treating conditions like anxiety, insomnia, and epilepsy .

Cancer Research

Due to its ability to influence cellular pathways, this compound could be significant in cancer research. It may interact with enzymes involved in the proliferation and survival of cancer cells, offering a pathway to develop novel anticancer agents .

Anti-Inflammatory Agents

The compound’s structural features may allow it to function as an inhibitor of pro-inflammatory cytokines or enzymes like COX-2, making it a candidate for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Applications

Derivatives of this compound could serve as antimicrobial agents due to their potential to disrupt bacterial cell wall synthesis or interfere with essential bacterial enzymes, providing a new avenue for antibiotic development .

Molecular Sensing

The compound’s unique structure could be utilized in the design of molecular sensors. These sensors could detect specific biological or chemical substances, which is crucial in environmental monitoring and diagnostics .

Protein Activity Modulation

Modulators of protein activity, especially inhibitors, are crucial in understanding protein function and signaling pathways. This compound could be used to develop high-affinity inhibitors to modulate protein activity in various biological processes .

properties

IUPAC Name

2'-amino-7'-methyl-2,5'-dioxo-6'-(pyridin-2-ylmethyl)spiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O3/c1-13-10-18-19(21(29)28(13)12-14-6-4-5-9-26-14)23(16(11-24)20(25)31-18)15-7-2-3-8-17(15)27-22(23)30/h2-10H,12,25H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMUTGMREHWXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1CC3=CC=CC=N3)C4(C5=CC=CC=C5NC4=O)C(=C(O2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Amino-7'-methyl-2,5'-dioxo-6'-(pyridin-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile

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